8-(butylthio)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(butylthio)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound with a complex structure, combining various functional groups such as butylthio, hydroxy, phenoxypropyl, and methyl groups. This compound falls under the category of purine derivatives, which are widely studied for their potential biological and pharmacological activities.
Preparation Methods
Synthetic Routes
The synthesis of 8-(butylthio)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps, starting from commercially available precursors. Here is a simplified pathway:
Starting Material: : 3-methylxanthine is commonly used as the starting material.
Butylthio Group Introduction: : Thiolation of the purine ring at the 8-position is achieved through a nucleophilic substitution reaction with butylthiol under basic conditions.
Phenoxypropylation: : Introduction of the 2-hydroxy-3-phenoxypropyl group at the 7-position is carried out through an alkylation reaction using appropriate alkyl halides.
Hydroxy Group Introduction: : Oxidation reactions are used to introduce the hydroxy group, utilizing reagents such as hydrogen peroxide or hydroxylamine.
Purification: : The final compound is purified using chromatography techniques, like flash chromatography or preparative HPLC.
Industrial Production Methods
In an industrial setting, the production of this compound involves:
Larger scale reactions using optimized conditions for high yield and purity.
Utilization of continuous flow reactors to improve reaction efficiency.
Advanced purification techniques, such as crystallization, for bulk compound isolation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The hydroxy group present in the compound can undergo oxidation reactions, leading to the formation of ketones or aldehydes.
Reduction: : The phenoxypropyl group can be reduced to yield hydroxyl derivatives.
Substitution: : The butylthio group can be substituted by other nucleophiles, creating diverse derivatives.
Common Reagents and Conditions
Oxidation: : Reagents such as hydrogen peroxide (H₂O₂) or oxone can be used under mild conditions.
Reduction: : Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.
Substitution: : Strong nucleophiles like thiols, amines, or alcohols are employed in substitution reactions.
Major Products
Oxidation typically yields carbonyl-containing derivatives.
Reduction results in the formation of hydroxyl-substituted compounds.
Substitution reactions produce a wide variety of functionalized purine derivatives, depending on the nucleophile used.
Scientific Research Applications
8-(butylthio)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione has numerous research applications:
Chemistry
Used as a model compound for studying reaction mechanisms and kinetics involving purine derivatives.
Helpful in the development of new synthetic methodologies and reaction conditions.
Biology and Medicine
Investigated for its potential as an enzyme inhibitor, particularly targeting purine metabolism enzymes.
Explored for its antiviral, anticancer, and anti-inflammatory activities.
Industry
Utilized in the pharmaceutical industry for the development of new drugs and diagnostic tools.
Employed in the synthesis of biologically active molecules and fine chemicals.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. The mechanism of action typically involves:
Enzyme Inhibition: : Binding to the active sites of enzymes involved in purine metabolism, preventing their normal function.
Signal Modulation: : Interacting with cellular receptors and modulating signaling pathways, leading to changes in cellular activities.
Cytotoxic Effects: : Inducing cell death in cancer cells through apoptosis or necrosis pathways.
Comparison with Similar Compounds
Similar Compounds
6-thioguanine: : A purine analog with anticancer properties, primarily used in the treatment of acute lymphoblastic leukemia.
Mercaptopurine: : Another purine analog, effective in treating leukemia by inhibiting purine nucleotide synthesis.
Allopurinol: : Used to treat gout and hyperuricemia by inhibiting xanthine oxidase.
Uniqueness of 8-(butylthio)-7-(2-hydroxy-3-phenoxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
Structural Diversity: : Incorporates a unique combination of functional groups, offering diverse chemical reactivity.
: Exhibits a wide range of biological activities, making it a versatile compound for research and drug development.
Synthetic Versatility: : Can be easily modified through various chemical reactions, providing a platform for creating new derivatives with enhanced properties.
Properties
IUPAC Name |
8-butylsulfanyl-7-(2-hydroxy-3-phenoxypropyl)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4S/c1-3-4-10-28-19-20-16-15(17(25)21-18(26)22(16)2)23(19)11-13(24)12-27-14-8-6-5-7-9-14/h5-9,13,24H,3-4,10-12H2,1-2H3,(H,21,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEUBDPMWZPSXQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=NC2=C(N1CC(COC3=CC=CC=C3)O)C(=O)NC(=O)N2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.